molecular formula C16H15IO3 B2578984 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 351066-40-5

3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2578984
CAS No.: 351066-40-5
M. Wt: 382.197
InChI Key: NAJXAHMRXLGCRF-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring a unique combination of functional groups:

  • Methoxy group at position 5: Influences solubility and steric interactions.
  • (2-Methylbenzyl)oxy group at position 4: Introduces steric bulk and lipophilicity.

The aldehyde group at position 1 renders it reactive toward nucleophilic additions, while the iodine atom may facilitate applications in radiochemistry or crystallography .

Properties

IUPAC Name

3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJXAHMRXLGCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the iodination of a methoxybenzaldehyde derivative followed by the introduction of the benzyl ether group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The benzyl ether group can be introduced through a nucleophilic substitution reaction using a benzyl halide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve appropriate solvents and temperature control to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group can influence its reactivity and binding affinity to various biomolecules. The benzyl ether group can enhance its lipophilicity and cellular uptake, potentially affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent and Structural Differences

Key structural analogs and their distinctions are summarized below:

Table 1: Structural Comparison of Selected Benzaldehyde Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde I (3), OCH₃ (5), OCH₂(2-MeC₆H₄) (4) ~C₁₆H₁₅IO₄ ~394.19 Iodo, bulky benzyloxy, methoxy
3-Methoxy-4-methylbenzaldehyde [] OCH₃ (3), CH₃ (4) C₉H₁₀O₂ 150.17 Simple methoxy and methyl groups
4-Methoxy-2-methylbenzaldehyde [] OCH₃ (4), CH₃ (2) C₉H₁₀O₂ 150.17 Altered substituent positions
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde [] OCH₂CH₃ (3), I (5), OCH₂(4-IC₆H₄) (4) C₁₆H₁₄I₂O₃ 508.09 Dual iodine, ethoxy, 4-iodobenzyloxy
Key Observations:

Steric Bulk : The (2-methylbenzyl)oxy group introduces greater steric hindrance than simpler methyl or methoxy groups, which may reduce reactivity in nucleophilic substitutions but improve selectivity in binding interactions.

Lipophilicity : The benzyloxy group enhances lipophilicity compared to analogs like 4-methoxy-2-methylbenzaldehyde, suggesting improved membrane permeability in biological contexts .

Reactivity and Functional Group Interactions

  • Aldehyde Reactivity : The aldehyde group is susceptible to nucleophilic attacks (e.g., Grignard reactions), but steric hindrance from the benzyloxy group may slow kinetics compared to less-substituted analogs .
  • Iodine Substituent: The iodine atom may participate in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-iodinated analogs like those in .
  • Methoxy vs. Ethoxy : Ethoxy groups (as in ’s compound) are bulkier than methoxy, reducing solubility in polar solvents but increasing thermal stability .

Biological Activity

3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H15IO3 and features several functional groups that contribute to its biological activity:

  • Iodine Atom : Enhances reactivity and can influence biological interactions.
  • Methoxy Group : Increases lipophilicity, potentially improving cellular uptake.
  • Benzyl Ether Group : May enhance stability and bioavailability.

The biological activity of this compound is thought to involve interactions with various molecular targets, such as enzymes and receptors. The iodine atom may facilitate electrophilic reactions, while the aldehyde group can form covalent bonds with nucleophiles in biomolecules. This compound's mechanism of action is still under investigation, but it is believed to influence several biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Bacillus subtilis12
Pseudomonas aeruginosa20

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it showed significant cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 25 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic proteins .

Neuroprotective Effects

Preliminary research has indicated potential neuroprotective effects of this compound. In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound reduced reactive oxygen species (ROS) production and improved cell viability . This suggests a possible application in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against clinical isolates of resistant bacterial strains. Results indicated that it could inhibit growth effectively, suggesting its potential as a lead compound in antibiotic development .
  • Cancer Cell Line Study : In a comparative study with known anticancer agents, this compound demonstrated superior efficacy against certain cancer types, highlighting its potential as a therapeutic agent .

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